2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Overview
Description
2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione, commonly known as ETPD, is a purine derivative that has been extensively studied for its biochemical and physiological effects. ETPD is a potent inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase, which is an enzyme that plays a crucial role in the regulation of intracellular cAMP levels.
Mechanism of Action
ETPD inhibits 2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione phosphodiesterase by binding to the active site of the enzyme, preventing it from hydrolyzing this compound. This leads to an increase in intracellular this compound levels, which activates protein kinase A (PKA) and other downstream effectors. The activation of PKA leads to the phosphorylation of a variety of cellular proteins, resulting in the physiological effects observed with ETPD.
Biochemical and Physiological Effects:
ETPD has been shown to have a variety of biochemical and physiological effects, including vasodilation, bronchodilation, inhibition of platelet aggregation, and inhibition of smooth muscle contraction. These effects are thought to be mediated by the increase in intracellular this compound levels and subsequent activation of PKA.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ETPD in lab experiments is its potency and specificity as a 2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione phosphodiesterase inhibitor. This allows researchers to study the role of this compound in various physiological processes with a high degree of precision. However, one limitation of ETPD is its relatively short half-life, which can make it difficult to maintain consistent intracellular this compound levels over extended periods of time.
Future Directions
There are several future directions for research on ETPD. One area of interest is the role of 2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione in cancer cell proliferation and metastasis. ETPD has been shown to inhibit cancer cell proliferation and migration in vitro, and further studies are needed to determine its potential as a cancer therapeutic. Another area of interest is the development of more potent and selective this compound phosphodiesterase inhibitors, which could have a wide range of therapeutic applications. Finally, the use of ETPD in combination with other drugs or therapies could lead to improved treatment outcomes for a variety of diseases and conditions.
Scientific Research Applications
ETPD has been used extensively in scientific research to study the role of 2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione in various physiological processes. It has been shown to inhibit this compound phosphodiesterase activity in a dose-dependent manner, leading to an increase in intracellular this compound levels. This increase in this compound levels has been linked to a variety of physiological effects, including vasodilation, bronchodilation, and inhibition of platelet aggregation.
properties
IUPAC Name |
2-ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-6-22-17(25)15-16(21(5)19(22)26)20-18-23(12(3)13(4)24(15)18)14-9-7-8-11(2)10-14/h7-10H,6H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLFUFRMCJRRRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC(=C4)C)C)C)N(C1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.